Ceramide NP
Description
Contextualization of Ceramide NP within the Sphingolipid Family
Ceramides (B1148491) belong to the larger family of sphingolipids, a class of complex lipids characterized by a sphingoid base backbone. wikipedia.org These molecules were first discovered in brain extracts in the 1870s. wikipedia.orgnih.gov The core structure of a ceramide consists of a sphingoid base, such as sphingosine (B13886) or phytosphingosine (B30862), linked to a fatty acid via an amide bond. typology.comwikipedia.org This basic structure gives ceramides an amphiphilic character, with a hydrophilic head and a hydrophobic tail, allowing them to integrate into the lipid bilayers of cell membranes. creative-proteomics.comcreative-proteomics.com
This compound is distinguished by its specific molecular composition. lipotype.com The nomenclature for ceramides, based on their chemical structure, provides a clear classification system. typology.comcreative-proteomics.com In the case of this compound:
N signifies that the molecule contains a N on-hydroxy fatty acid. typology.comspecialchem.com
P indicates that the sphingoid base is P hytosphingosine. typology.comspecialchem.com
Therefore, this compound is a ceramide subtype composed of a phytosphingosine base N-acylated with a non-hydroxy fatty acid, such as stearic acid or palmitic acid. creative-proteomics.comlipotype.comspecialchem.comgosset.ai This specific structure is highly relevant to its function, particularly within the outermost layer of the epidermis, the stratum corneum. creative-proteomics.comevonik.com Ceramides with a non-hydroxylated fatty acid, especially NP and NS ceramides, are among the most abundant subclasses in the stratum corneum. typology.com
Table 1: Ceramide Nomenclature System
| Abbreviation | Meaning (Fatty Acid) | Abbreviation | Meaning (Sphingoid Base) |
|---|---|---|---|
| N | Non-hydroxylated fatty acid | S | Sphingosine |
| A | α-hydroxy fatty acid | P | Phytosphingosine |
| O | ω-hydroxy fatty acid | H | 6-hydroxy-sphingosine |
| EO | Esterified ω-hydroxy fatty acid | dS | Dihydrosphingosine |
Historical Perspectives on Ceramide Research Evolution
The journey of ceramide research began with the discovery of sphingolipids in the 1870s by Johann Ludwig Thudichum, who named them after the mythological Sphinx due to their enigmatic nature. nih.govyoutube.com For nearly a century, these lipids were considered to be merely structural components of cell membranes. nih.govwikipedia.org
A significant shift in understanding occurred much later. It wasn't until the mid-1980s and into the 1990s that researchers began to uncover the bioactive properties of sphingolipids. nih.govnih.gov This period marked a paradigm shift, revealing that ceramides and their metabolites were not inert structural lipids but potent signaling molecules involved in a variety of cellular processes. nih.govnih.gov Early research in this new phase focused on the ability of ceramides to act as intracellular messengers, particularly in regulating apoptosis (programmed cell death), cell proliferation, and differentiation. wikipedia.orgnih.gov This discovery laid the foundation for understanding ceramides as metabolic messengers. nih.gov
Table 2: Key Milestones in Ceramide Research
| Date | Discovery/Milestone |
|---|---|
| 1870s | Discovery of sphingolipids by Johann Ludwig Thudichum. nih.gov |
| Mid-1980s/1990s | Realization that ceramides are bioactive intracellular messengers involved in cell signaling. nih.govnih.gov |
| Late 1990s | Studies demonstrate ceramides' role in inhibiting insulin-stimulated glucose uptake. nih.gov |
| 2000s-Present | Intensive research into the role of specific ceramides (like this compound) in skin barrier function and disease. sentelabs.comsciencedaily.com |
Significance of this compound in Biological Systems Research
The significance of this compound in biological research is predominantly linked to its crucial role in skin barrier function. creative-proteomics.comnbinno.com Ceramides, along with cholesterol and free fatty acids, are the major lipid components of the stratum corneum, the outermost layer of the skin. creative-proteomics.comgosset.airesearchgate.net They function as the "mortar" between the corneocyte "bricks," creating a protective barrier that is essential for preventing transepidermal water loss (TEWL) and protecting the body from external environmental stressors like pollutants and pathogens. creative-proteomics.comnbinno.comgrandingredients.com
This compound is a vital component of this intercellular lipid matrix. nbinno.com Its specific structure allows it to integrate effectively into the lipid layers, reinforcing the barrier's integrity and enhancing moisture retention. creative-proteomics.comgrandingredients.com Research has shown that a deficiency or imbalance in ceramides, including this compound, is associated with various skin conditions characterized by a compromised barrier, such as atopic dermatitis and psoriasis. creative-proteomics.comsentelabs.comgrandingredients.com Consequently, this compound is a key focus in dermatological research aimed at understanding and treating these conditions. researchgate.netresearchgate.net
Beyond its structural role, the broader class of ceramides, including this compound, participates in cellular signaling. gosset.ainih.gov They are known to regulate diverse cellular processes such as differentiation, proliferation, and apoptosis. wikipedia.orgnih.govresearchgate.net Ceramides can influence signaling pathways by forming specialized microdomains in the cell membrane known as "lipid rafts," which serve as platforms for signaling proteins. wikipedia.orgwikipedia.orgresearchgate.net They can also directly interact with and regulate the activity of various enzymes, including protein kinases and phosphatases. researchgate.netnih.govqiagen.com This dual function—as both a structural cornerstone of the epidermal barrier and a signaling molecule—makes this compound a compound of significant interest in biological and dermatological research. lipotype.comevonik.com
Structure
2D Structure
Properties
CAS No. |
178436-06-1 |
|---|---|
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |
InChI Key |
ATGQXSBKTQANOH-UWVGARPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
Ceramide Np Biosynthesis and Metabolic Interconversion Pathways
De Novo Synthesis Pathway Mechanisms
The de novo synthesis of ceramides (B1148491) is a fundamental cellular process that occurs in the endoplasmic reticulum. This pathway builds the ceramide molecule from basic precursors, involving a sequential series of enzymatic reactions.
Reduction and Acylation Steps: 3-Ketosphinganine Reductase and Dihydroceramide (B1258172) Synthase Involvement
Following its synthesis, 3-ketodihydrosphingosine is rapidly reduced to form dihydrosphingosine (sphinganine). This reaction is catalyzed by the enzyme 3-ketosphinganine reductase (3-KR), an NADPH-dependent process. cosmeticsandtoiletries.com
The subsequent and crucial step is the N-acylation of the sphinganine (B43673) backbone. This is carried out by a family of six distinct (dihydro)ceramide synthases (CerS1-6) in mammals. nih.gov Each CerS isoform exhibits a specific preference for acyl-CoA substrates of varying chain lengths, which ultimately determines the fatty acid chain length of the resulting dihydroceramide. nih.gov This specificity is fundamental to generating the diverse range of ceramide species found within a cell. The product of this acylation is dihydroceramide. nih.gov
Desaturation Processes: Dihydroceramide Desaturase Involvement
The final step in the de novo synthesis of ceramide is the introduction of a C4-C5 trans double bond into the sphinganine backbone of dihydroceramide. This desaturation is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). nih.gov This conversion of dihydroceramide to ceramide is the terminal and essential reaction to produce the biologically active molecule. nih.gov In the context of skin, a specific desaturase, DES2, is responsible for the conversion of dihydroceramide into Ceramide NP. researchgate.netdntb.gov.ua
| Enzyme | Substrate(s) | Product | Function in De Novo Synthesis |
| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Catalyzes the initial, rate-limiting condensation step. |
| 3-Ketosphinganine Reductase (3-KR) | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine (Sphinganine) | Reduces the ketone group to form the sphingoid base. |
| Dihydroceramide Synthase (CerS) | Dihydrosphingosine, Acyl-CoA | Dihydroceramide | Attaches the fatty acid chain to the sphingoid base. |
| Dihydroceramide Desaturase (DEGS/DES) | Dihydroceramide | Ceramide | Introduces the C4-C5 trans double bond. |
Sphingomyelin (B164518) Hydrolysis Pathway Dynamics
In addition to de novo synthesis, this compound can be rapidly generated through the hydrolysis of sphingomyelin, a major phospholipid component of cellular membranes. This pathway, often referred to as the "sphingomyelin cycle," is a critical mechanism for producing ceramide in response to extracellular stimuli and cellular stress. researchgate.netnih.gov
Sphingomyelinase Isoforms and Activation Mechanisms
The enzymatic hydrolysis of sphingomyelin is catalyzed by a family of enzymes known as sphingomyelinases (SMases). These enzymes are broadly classified into three main types based on their optimal pH: acid, neutral, and alkaline sphingomyelinases. nih.govwikipedia.org
Acid Sphingomyelinase (aSMase): This isoform operates at an acidic pH (4.5-5.0) and is primarily located in lysosomes. nih.gov A secreted isoform also exists. aSMase can be activated by a wide range of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), Fas ligand, oxidative stress, and radiation. researchgate.netresearchgate.net Its activity is dependent on the presence of Zn2+ ions. nih.gov
Neutral Sphingomyelinase (nSMase): Functioning at a neutral pH, this enzyme is typically associated with the inner leaflet of the plasma membrane, as well as other cellular membranes. nih.gov It is also activated by various stress signals, including TNF-α and oxidative stress, playing a significant role in stress-induced ceramide production. researchgate.net
Alkaline Sphingomyelinase: This isoform is found in the gut and is involved in the digestion of dietary sphingomyelin.
The activation of these isoforms is a key cellular response mechanism, allowing for the rapid generation of ceramide as a signaling molecule without the need for the multi-step de novo synthesis pathway. cdnsciencepub.com
| Sphingomyelinase Isoform | Optimal pH | Primary Cellular Location | Known Activators |
| Acid (aSMase) | 4.5 - 5.0 | Lysosomes, Secreted | TNF-α, Fas ligand, Radiation, Oxidative Stress |
| Neutral (nSMase) | 7.4 | Plasma Membrane, Golgi | TNF-α, Interleukin-1β, Oxidative Stress |
| Alkaline | 8.5 - 9.0 | Intestinal Mucosa | Bile Salts |
Production of this compound from Sphingomyelin
The action of sphingomyelinases on sphingomyelin cleaves the phosphocholine (B91661) headgroup, yielding two products: ceramide and phosphocholine. nih.govwikipedia.org This pathway provides a direct and immediate source of ceramide from a pre-existing lipid reservoir within the cell's membranes. nih.gov Research using cultured skin models has demonstrated that the application of sphingomyelin leads to an increase in the content of various ceramide classes, including this compound. researchgate.net This increase is associated with the upregulated expression of sphingomyelinase, confirming that the hydrolysis of sphingomyelin is a direct route for augmenting this compound levels in the epidermis. researchgate.net This pathway is particularly crucial for rapid cellular responses, such as apoptosis and inflammation, where ceramide acts as a critical second messenger. nih.gov
Salvage and Recycling Pathway Mechanisms
The salvage pathway is a crucial mechanism for the biosynthesis of ceramides, including this compound, contributing to an estimated 50% to 90% of total sphingolipid production. nih.govwikipedia.org This recycling route re-utilizes sphingosine (B13886), the backbone of sphingolipids, which is generated from the breakdown of complex sphingolipids within the cell. nih.govresearchgate.net This process is essential for maintaining ceramide homeostasis and providing precursors for the synthesis of various complex sphingolipids. The salvage pathway involves a series of enzymatic steps, primarily the generation of sphingosine through the action of ceramidases and its subsequent re-acylation by ceramide synthases. nih.govnih.gov
Ceramidase-Mediated Sphingosine Generation
Ceramidases are a group of enzymes that catalyze the hydrolysis of ceramides, cleaving the amide bond to release a fatty acid and sphingosine. nih.govnih.gov This reaction is a critical step in the salvage pathway, as it provides the sphingoid base necessary for the re-synthesis of new ceramides. nih.gov There are several types of ceramidases, classified based on their optimal pH for activity: acid, neutral, and alkaline ceramidases. nih.govnih.gov
Acid Ceramidase (AC) : Primarily located in the lysosomes, acid ceramidase plays a significant role in the breakdown of complex sphingolipids that are degraded in this organelle. mdpi.com It hydrolyzes ceramide into sphingosine and a free fatty acid, which can then be transported out of the lysosome for reuse. wikipedia.org
Neutral Ceramidase (NC) : Found in various cellular locations, including the plasma membrane and mitochondria, neutral ceramidase is involved in the regulation of ceramide levels in response to extracellular signals and cellular stress.
Alkaline Ceramidase (ACER) : There are three known alkaline ceramidases (ACER1, ACER2, and ACER3), which are primarily located in the endoplasmic reticulum and Golgi apparatus. nih.gov They contribute to the regulation of ceramide homeostasis in these organelles.
The generation of sphingosine by these ceramidases is a key regulatory point in the salvage pathway, influencing the pool of available precursors for ceramide synthesis.
Ceramide Synthase Re-acylation of Sphingosine
Once sphingosine is generated, it is transported to the endoplasmic reticulum where it is re-acylated by a family of enzymes known as ceramide synthases (CerS) to form ceramide. researchgate.netnih.gov This reaction involves the attachment of a fatty acyl-CoA to the amino group of sphingosine, forming an amide bond. wikipedia.org The specificity of the CerS isoforms for different fatty acyl-CoA chain lengths is a critical determinant of the specific ceramide species produced, including this compound. nih.govresearchgate.net
The re-acylation of sphingosine is a central step in the salvage pathway, effectively recycling the sphingoid base to generate new ceramide molecules that can then be utilized for the synthesis of complex sphingolipids or participate in cellular signaling pathways. nih.govnih.gov This process allows the cell to efficiently reuse the components of sphingolipid breakdown, conserving energy and resources.
Enzymatic Regulation of this compound Homeostasis
The cellular concentration of this compound is tightly controlled through the coordinated action of several key enzymes. This intricate regulatory network ensures that the levels of this compound and its metabolites are maintained within a narrow range to support proper cellular function and respond to various physiological and pathological stimuli. The primary enzymes involved in this regulation include ceramide synthases (CerS), ceramidases (CDase), sphingosine kinases (SphK), glucosylceramide synthase (GCS), and acid β-glucosidase (β-GCase).
Ceramide Synthase (CerS) Isoform Specificity and Regulation
Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base to form ceramide. nih.govwikipedia.org A remarkable feature of these enzymes is their distinct specificity for fatty acyl-CoAs of particular chain lengths. nih.govresearchgate.netresearchgate.net This specificity is a major determinant of the diversity of ceramide species within a cell.
| Ceramide Synthase Isoform | Primary Acyl-CoA Specificity | Major Tissue Distribution |
| CerS1 | C18:0 | Brain, Skeletal Muscle |
| CerS2 | C22:0, C24:0, C24:1 | Liver, Kidney, Lung |
| CerS3 | C24:0 and longer | Skin, Testis |
| CerS4 | C18:0, C20:0 | Skin, Heart, Liver |
| CerS5 | C16:0 | Lung, Colon, Spleen |
| CerS6 | C14:0, C16:0 | Intestine, Kidney, Lung |
This table provides a summary of the substrate specificity and tissue distribution of the six mammalian ceramide synthase isoforms. researchgate.netresearchgate.net
The expression and activity of CerS isoforms are regulated at multiple levels, including transcriptional control and post-translational modifications, allowing cells to modulate the production of specific ceramide species in response to different stimuli. fraunhofer.de For instance, alterations in CerS expression have been linked to various physiological and pathological processes.
Role of Ceramidase (CDase) and Sphingosine Kinase (SphK) in Metabolite Balance
The balance between ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), is critical for cell fate decisions and is often referred to as the "sphingolipid rheostat". nih.govresearchgate.net Ceramidases and sphingosine kinases are the key enzymes that control this balance.
Ceramidases (CDase) , as previously mentioned, hydrolyze ceramide to produce sphingosine and a fatty acid. nih.govnih.gov This action reduces the cellular levels of ceramide. There are five known human ceramidases with distinct pH optima and subcellular localizations, allowing for the regulation of ceramide in different cellular compartments. nih.gov
Sphingosine Kinases (SphK) , on the other hand, phosphorylate sphingosine to generate S1P. nih.govresearchgate.net There are two main isoforms, SphK1 and SphK2. This phosphorylation effectively removes sphingosine from the pool available for ceramide synthesis via the salvage pathway and produces a potent signaling molecule in its own right. nih.gov The coordinated action of ceramidases and sphingosine kinases, therefore, plays a pivotal role in determining the relative levels of pro-apoptotic ceramide and pro-survival S1P. nih.gov
Glucosylceramide Synthase (GCS) and Acid β-Glucosidase (β-GCase) in Downstream Metabolism
The metabolic fate of ceramide is not limited to its breakdown or conversion to sphingosine. It can also be glycosylated to form glucosylceramide, a precursor for the synthesis of a vast array of complex glycosphingolipids. nih.gov This downstream metabolic pathway is regulated by the opposing actions of Glucosylceramide Synthase and Acid β-Glucosidase.
Glucosylceramide Synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. nih.govmdpi.com This reaction is the first committed step in the synthesis of most glycosphingolipids. By converting ceramide to glucosylceramide, GCS reduces the cellular pool of free ceramide. nih.gov
Acid β-Glucosidase (β-GCase) , also known as glucocerebrosidase, is a lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide back to ceramide and glucose. mdpi.comresearchgate.net The activity of β-GCase is crucial for the breakdown of glycosphingolipids and the recycling of ceramide within the lysosome.
Compound and Enzyme Reference Table
| Name | Abbreviation | Function |
| Acid β-Glucosidase | β-GCase | Hydrolyzes glucosylceramide to ceramide and glucose. |
| Alkaline Ceramidase | ACER | Hydrolyzes ceramide to sphingosine and a fatty acid at alkaline pH. |
| Ceramide | A central lipid molecule in sphingolipid metabolism. | |
| Ceramide Kinase | CERK | Phosphorylates ceramide to form ceramide-1-phosphate. |
| This compound | A specific type of ceramide with a non-hydroxy fatty acid and a phytosphingosine (B30862) base. | |
| Ceramide Synthase | CerS | Catalyzes the N-acylation of sphingoid bases to form ceramides. |
| Ceramidase | CDase | Hydrolyzes ceramide to sphingosine and a fatty acid. |
| Glucosylceramide | A glycosphingolipid formed by the addition of glucose to ceramide. | |
| Glucosylceramide Synthase | GCS | Catalyzes the synthesis of glucosylceramide from ceramide and UDP-glucose. |
| Neutral Ceramidase | NC | Hydrolyzes ceramide to sphingosine and a fatty acid at neutral pH. |
| Sphingosine | The backbone of sphingolipids. | |
| Sphingosine Kinase | SphK | Phosphorylates sphingosine to form sphingosine-1-phosphate. |
| Sphingosine-1-Phosphate | S1P | A signaling molecule derived from sphingosine. |
| UDP-glucose | An activated form of glucose used in glycosylation reactions. |
Interconversion with Other Sphingolipid Metabolites
This compound occupies a central position in sphingolipid metabolism, serving as a critical hub for the synthesis and degradation of other bioactive sphingolipids. frontiersin.org Its levels are tightly regulated through a series of enzymatic conversions that connect it to various metabolic pathways. These interconversions are not merely for the synthesis of structural lipids but are crucial for generating signaling molecules that control a wide range of cellular processes. The balance between this compound and its metabolites is essential for maintaining cellular homeostasis. nih.gov
Relationship with Sphingosine-1-Phosphate (S1P)
The metabolic relationship between this compound and Sphingosine-1-Phosphate (S1P) is a well-studied example of how the interconversion of sphingolipids can dictate cell fate. nih.gov These two molecules often exert opposing biological effects, with ceramide generally being associated with anti-proliferative and pro-apoptotic signals, while S1P is linked to cell survival, proliferation, and migration. nih.govnih.gov This dynamic balance is often referred to as the "sphingolipid rheostat," where the relative intracellular levels of ceramide and S1P can determine whether a cell lives or dies. nih.gov
The conversion pathway begins with the hydrolysis of ceramide into sphingosine and a free fatty acid, a reaction catalyzed by enzymes known as ceramidases. creative-proteomics.comcaymanchem.com Sphingosine, another bioactive sphingolipid, can then be phosphorylated by sphingosine kinases (SphKs) to form S1P. frontiersin.orgnih.gov This enzymatic cascade effectively converts a pro-death signal (ceramide) into a pro-survival signal (S1P). nih.gov Consequently, the regulation of ceramidase and sphingosine kinase activities is critical for controlling the cellular balance between these two signaling lipids. nih.gov Dysregulation of this metabolic axis has been implicated in various pathological conditions. frontiersin.org
The antagonistic relationship is further highlighted by their respective roles in cellular stress responses. For instance, exposure to stressors like ionizing radiation can lead to an increase in ceramide levels, triggering apoptosis. caymanchem.com Conversely, S1P can protect cells from ceramide-induced cell death. nih.govcaymanchem.com This interplay underscores the importance of the metabolic flux between ceramide and S1P as a key regulatory mechanism in cellular signaling.
Glucosylceramide and Sphingomyelin Fluxes
This compound is a direct precursor for the synthesis of two major classes of complex sphingolipids: glycosphingolipids and sphingomyelin. These metabolic pathways represent significant fluxes that draw from the cellular ceramide pool.
The synthesis of glycosphingolipids begins with the conversion of ceramide to glucosylceramide. researchgate.net This reaction is catalyzed by the enzyme glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to ceramide. researchgate.net Glucosylceramide is the foundational molecule for the synthesis of a vast array of more complex glycosphingolipids. nih.gov This conversion is a critical metabolic fork, directing ceramide away from other pathways and into the production of lipids essential for cell recognition, signaling, and membrane structure. Conversely, glucosylceramide can be hydrolyzed back to ceramide and glucose by the enzyme glucosylceramidase (GCase). researchgate.net Alterations in the flux between ceramide and glucosylceramide have been linked to metabolic diseases. nih.govplos.org
Simultaneously, this compound can be converted to sphingomyelin, a major phospholipid component of eukaryotic cell membranes. frontiersin.org This synthesis occurs primarily in the Golgi apparatus and is catalyzed by sphingomyelin synthase (SMS). frontiersin.orgnih.gov The enzyme transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. nih.gov This pathway is reversible; sphingomyelin can be hydrolyzed by sphingomyelinases (SMases) to regenerate ceramide. researchgate.net The activation of sphingomyelinases in response to cellular stress is a major mechanism for rapidly increasing intracellular ceramide levels, thereby initiating ceramide-mediated signaling cascades. nih.gov The metabolic flux between ceramide and sphingomyelin is therefore crucial for both maintaining membrane integrity and regulating stress-induced signaling pathways. nih.gov
Interactive Data Table: Key Enzymes in this compound Interconversion
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway | Function |
| Ceramidases (CDases) | Ceramide | Sphingosine + Free Fatty Acid | S1P Synthesis | Initiates the conversion of ceramide to the pro-survival lipid S1P. nih.gov |
| Sphingosine Kinases (SphKs) | Sphingosine | Sphingosine-1-Phosphate (S1P) | S1P Synthesis | Phosphorylates sphingosine to generate the key signaling molecule S1P. frontiersin.org |
| Glucosylceramide Synthase (GCS) | Ceramide + UDP-Glucose | Glucosylceramide | Glycosphingolipid Synthesis | Catalyzes the first step in the synthesis of most glycosphingolipids. researchgate.net |
| Glucosylceramidase (GCase) | Glucosylceramide | Ceramide + Glucose | Glycosphingolipid Catabolism | Breaks down glucosylceramide, regenerating ceramide. researchgate.net |
| Sphingomyelin Synthase (SMS) | Ceramide + Phosphatidylcholine | Sphingomyelin + Diacylglycerol | Sphingomyelin Synthesis | Produces the major membrane phospholipid, sphingomyelin, from ceramide. frontiersin.org |
| Sphingomyelinases (SMases) | Sphingomyelin | Ceramide + Phosphocholine | Sphingomyelin Catabolism | Hydrolyzes sphingomyelin to rapidly generate ceramide for signaling. nih.gov |
Molecular Mechanisms and Cellular Roles of Ceramide Np
Ceramide NP as a Signaling Molecule
Beyond its structural role, ceramide is a bioactive lipid that functions as a second messenger in a multitude of intracellular signaling pathways. spandidos-publications.comresearchgate.net The generation of ceramide in response to cellular stimuli can trigger diverse cellular responses, including apoptosis, cell growth arrest, and differentiation. spandidos-publications.comresearchgate.net
Intracellular ceramide can be generated through several pathways, including the de novo synthesis pathway and the hydrolysis of sphingomyelin (B164518) by sphingomyelinases. spandidos-publications.comresearchgate.net As a second messenger, ceramide can directly or indirectly interact with and modulate the activity of various downstream effector proteins, such as protein kinases and phosphatases. researchgate.netresearchgate.net
For instance, ceramide has been shown to activate protein kinase C zeta (PKCζ) and protein phosphatase 2A (PP2A), which can negatively regulate cell survival pathways. researchgate.net The role of ceramide in signaling is complex and context-dependent, with its effects being influenced by its subcellular location and the specific enzymes involved in its metabolism. semanticscholar.orgnih.gov The distinction between its structural functions in membranes and its role as a signaling molecule is crucial for understanding its diverse biological activities. spandidos-publications.com
Modulation of Protein Phosphorylation and Kinase Cascades
This compound acts as a pivotal second messenger, influencing cellular behavior by altering the phosphorylation state of key regulatory proteins. It predominantly exerts its effects by activating specific protein phosphatases and modulating stress-activated protein kinase cascades, thereby antagonizing pro-growth and survival pathways. nih.gov
A primary mechanism involves the activation of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). nih.govresearchgate.net This activation is not direct but is mediated through a complex signaling cascade. For instance, ceramide can up-regulate the expression of thioredoxin-interacting protein (Txnip), which in turn binds to and inhibits thioredoxin. ashpublications.org This relieves thioredoxin's inhibition of apoptosis signal-regulating kinase 1 (ASK1), leading to the phosphorylation and activation of both p38 MAPK and JNK. nih.govashpublications.org
Conversely, this compound often promotes the inactivation of pro-survival kinases. A key target is the protein kinase B (Akt), which is central to pathways promoting cell growth and survival. nih.govoup.com Ceramide facilitates the dephosphorylation and subsequent inactivation of Akt, a process often mediated by ceramide-activated protein phosphatases. nih.govnih.gov
| Kinase/Pathway | Effect of this compound | Downstream Consequence |
|---|---|---|
| p38 MAPK | Activation | Apoptosis, Cell Cycle Arrest |
| JNK | Activation | Apoptosis, Stress Response |
| Akt (PKB) | Inactivation (Dephosphorylation) | Inhibition of Cell Growth & Survival |
| Protein Kinase C (PKCα) | Inactivation | Inhibition of Proliferation |
Interactions with Ceramide-Binding Proteins (CBPs): Protein Phosphatases (PP1, PP2A)
A significant aspect of this compound's signaling function is its ability to directly interact with and activate specific serine/threonine protein phosphatases, namely Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govwikipedia.org These enzymes are collectively known as Ceramide-Activated Protein Phosphatases (CAPPs). oup.comwikipedia.org
Ceramide acts as an allosteric activator for these phosphatases. oup.com The activation of PP2A by ceramide is a well-documented mechanism. researchgate.net One proposed model suggests that ceramide binds to an endogenous inhibitor of PP2A called SET (also known as I2PP2A), causing it to dissociate from the PP2A catalytic subunit. frontiersin.orgmdpi.com This dissociation relieves the inhibition and activates the phosphatase. mdpi.com Another study indicates ceramide associates with I2PP2A in the cytosol, disrupting its interaction with PP2A and leading to the phosphatase's translocation and activation. nih.govnih.gov
Once activated, these phosphatases dephosphorylate a range of substrate proteins, effectively reversing the action of protein kinases and halting pro-growth signals. nih.gov Key targets of CAPP-mediated dephosphorylation include the anti-apoptotic protein Bcl-2, the pro-survival kinase Akt, and the retinoblastoma protein (pRb). nih.govwikipedia.org
| Ceramide-Binding Protein | Mechanism of Interaction | Key Substrates Dephosphorylated | Cellular Outcome |
|---|---|---|---|
| Protein Phosphatase 2A (PP2A) | Allosteric activation; disrupts inhibitory SET/I2PP2A binding. wikipedia.orgfrontiersin.orgnih.gov | Akt, Bcl-2, c-Jun. nih.govwikipedia.org | Apoptosis, Cell Cycle Arrest. |
| Protein Phosphatase 1 (PP1) | Allosteric activation. oup.comwikipedia.org | Retinoblastoma protein (pRb). nih.gov | Cell Cycle Arrest. |
Regulation of Stress Response Pathways at the Cellular Level
Cells elevate their intracellular ceramide levels in response to a wide array of stress stimuli, including treatment with chemotherapeutic agents, irradiation, and exposure to inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov This accumulation of ceramide is a critical component of the cellular stress response, initiating signaling pathways that often culminate in cell growth inhibition or death. nih.govnih.gov
This compound's role in the stress response is multifaceted:
Activation of Stress Kinases : As mentioned, ceramide activates the JNK and p38 MAPK pathways, which are central hubs in the cellular response to environmental stress. nih.govnih.gov
Induction of Endoplasmic Reticulum (ER) Stress : Ceramide accumulation can trigger the unfolded protein response (UPR), a hallmark of ER stress. nih.govrupress.org This can occur through the activation of kinases like ASK1. ashpublications.org
Generation of Reactive Oxygen Species (ROS) : Ceramide can localize to mitochondria and interact with the electron transport chain, leading to the generation of ROS. mdpi.comnih.gov This oxidative stress further contributes to the stress signaling cascade. nih.gov
Modulation of Protein Synthesis : Through the activation of kinases such as the double-stranded RNA-dependent protein kinase (PKR), ceramide can lead to an inhibition of protein synthesis, a common cellular strategy to conserve resources during stress before committing to apoptosis. nih.gov
Impact on Fundamental Cellular Processes (in vitro models)
The molecular mechanisms initiated by this compound translate into profound effects on fundamental cellular processes, including the cell cycle, programmed cell death, and differentiation.
Regulation of Cell Cycle Progression and Arrest
This compound is a potent inhibitor of cell proliferation, primarily by inducing cell cycle arrest in the G0/G1 phase. nih.govnih.govresearchgate.net This function prevents damaged or stressed cells from replicating. The arrest is achieved by modulating the core cell cycle machinery.
A key target in this pathway is the Retinoblastoma protein (pRb). nih.gov For a cell to progress from the G1 to the S phase, pRb must be hyper-phosphorylated by cyclin-dependent kinases (CDKs). Ceramide promotes the dephosphorylation of pRb, maintaining it in its active, growth-suppressive state. nih.gov This is accomplished through the CAPP-mediated (PP1 and PP2A) dephosphorylation of pRb itself and by inhibiting upstream signaling pathways that lead to CDK activation. nih.gov Furthermore, ceramide has been shown to increase the expression of CDK inhibitors like p21 and decrease the expression of positive regulators like cyclin D1. nih.gov
| Cell Cycle Regulator | Effect of this compound | Consequence |
|---|---|---|
| Retinoblastoma protein (pRb) | Promotes dephosphorylation. nih.gov | pRb remains active, inhibiting G1/S transition. |
| p21 (CDK inhibitor) | Increased expression. nih.gov | Inhibition of cyclin-CDK complexes. |
| Cyclin D1 | Decreased expression. nih.gov | Reduced activation of G1 CDKs. |
| c-myc | Down-regulation. nih.gov | Reduced transcription of proliferative genes. |
Induction of Programmed Cell Death (Apoptosis) Pathways
When cellular stress is overwhelming, the ceramide-driven signaling pathways shift from inducing cell cycle arrest to actively promoting apoptosis. nih.govspandidos-publications.com this compound can trigger apoptosis through both caspase-dependent and caspase-independent mechanisms, often converging at the mitochondria. nih.govjyi.org
The intrinsic (mitochondrial) pathway is a major route for ceramide-induced apoptosis. nih.govbohrium.com
Mitochondrial Channel Formation : Ceramide can accumulate in the outer mitochondrial membrane and form large, stable protein-permeable channels. researchgate.netnih.gov These channels allow for the release of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytoplasm. jyi.orgnih.gov
Regulation of Bcl-2 Family Proteins : Ceramide modulates the activity of the Bcl-2 family of proteins, which govern mitochondrial integrity. It promotes the dephosphorylation and inactivation of the anti-apoptotic protein Bcl-2, often via PP2A activation. wikipedia.orgresearchgate.net Simultaneously, it can activate pro-apoptotic members like Bax, which can cooperate with ceramide to form pores in the mitochondrial membrane. nih.gov
Caspase Activation : The release of cytochrome c into the cytosol leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. nih.govnih.gov
Ceramide can also induce apoptosis through caspase-independent pathways, for example, by causing the nuclear translocation of apoptosis-inducing factor (AIF). nih.gov
Modulation of Cellular Differentiation Phenotypes (e.g., Keratinocytes)
Beyond its roles in stress and death, this compound is integral to cellular differentiation, particularly in the epidermis. spandidos-publications.com Keratinocytes, the primary cells of the epidermis, undergo a terminal differentiation process to form the stratum corneum, the skin's protective outer layer. spandidos-publications.com Ceramides (B1148491) are major lipid components of this layer and are crucial for its barrier function. spandidos-publications.comnih.gov
In vitro studies show that this compound levels increase as keratinocytes differentiate. nih.gov Exogenous application of this compound to keratinocyte cultures can promote this differentiation process. nih.govmdpi.com It has been shown to increase the production of key differentiation markers:
Involucrin : An early differentiation marker. nih.gov
Loricrin : A late differentiation marker that is a major component of the cornified envelope. nih.gov
Influence on Autophagy and Cell Senescence
Ceramide, a central molecule in sphingolipid metabolism, has been identified as a significant regulator of fundamental cellular processes, including autophagy and senescence. nih.govnih.govnih.gov Its accumulation within the cell can initiate signaling cascades that commit the cell to either a self-digestive recycling process or a state of irreversible growth arrest.
Autophagy Induction: Ceramide-induced autophagy is a cellular response observed across various cell types under different conditions. nih.gov The molecular pathways implicated are multifaceted. One key mechanism involves ceramide's interference with the mTOR-signaling pathway, a central regulator of cell growth and metabolism. nih.govnih.gov By inhibiting the Akt/PKB and mTOR signaling, ceramide can trigger an autophagic response. nih.govnih.gov
Furthermore, ceramide can stimulate the dissociation of the Beclin 1:Bcl-2 complex. nih.govnih.gov This dissociation is a critical step in the initiation of autophagy. The process is dependent on c-Jun N-terminal kinase 1 (JNK1)-mediated phosphorylation of Bcl-2. nih.gov An increase in the cellular levels of long-chain ceramides has been linked to this dissociation event and the subsequent stimulation of autophagy. nih.govnih.gov Research has also shown that ceramide can directly bind to and recruit autophagosomes (specifically those containing LC3B-II) to mitochondria, inducing a lethal form of selective autophagy known as mitophagy. nih.govnih.govresearchgate.net
Cellular Senescence: Ceramide also functions as a mediator of cellular senescence, a state of stable cell cycle arrest. nih.gov Studies in human diploid fibroblasts (HDF) have revealed that endogenous levels of ceramide increase significantly as cells enter senescence, an effect attributed to elevated neutral sphingomyelinase activity. nih.gov Exogenous application of ceramide to young, proliferating cells can induce a senescent phenotype. nih.gov This is achieved through the inhibition of DNA synthesis and mitogenesis, which recapitulates key biochemical changes associated with senescence, such as the dephosphorylation of the retinoblastoma (Rb) protein. nih.gov In some cancer cell models, ceramide treatment has been shown to induce a senescence-like phenotype, characterized by an increase in the senescence regulator Rb and the expression of senescence-associated genes like PAI-1 and TGase II. nih.govresearchgate.net
| Process | Key Molecular Mechanism | Outcome | References |
|---|---|---|---|
| Autophagy | Inhibition of Akt/mTOR signaling pathway. | Initiation of autophagosome formation. | nih.govnih.gov |
| Autophagy | JNK1-mediated phosphorylation of Bcl-2, leading to dissociation of the Beclin 1:Bcl-2 complex. | Stimulation of autophagy. | nih.govnih.gov |
| Mitophagy (Lethal Autophagy) | Direct binding of C18-ceramide to LC3B-II on mitochondrial membranes. | Targeting of mitochondria for autophagic degradation. | nih.govresearchgate.net |
| Cell Senescence | Inhibition of DNA synthesis and mitogenesis. | Induction of a senescent phenotype in young cells. | nih.gov |
| Cell Senescence | Induction of retinoblastoma (Rb) protein dephosphorylation. | Recapitulation of biochemical markers of senescence. | nih.gov |
Implications for Cell Migration and Adhesion in Model Systems
Ceramide generated at the plasma membrane acts as an acute signaling effector that regulates cell adhesion and migration. nih.govresearchgate.net In model systems using HeLa cells, the generation of plasma membrane ceramide via sphingomyelinase (SMase) treatment was found to dramatically reduce the ability of cells to attach to fibronectin, indicating a critical role for ceramide in cell adhesion. nih.gov Conversely, this same pool of ceramide was shown to enhance cell migration in wound-healing assays, where cells expressing neutral sphingomyelinase 2 (nSMase2) showed accelerated rates of closing the wound. nih.gov
These effects on adhesion and migration are mediated by ceramide itself, and not by the loss of sphingomyelin or subsequent metabolites. nih.gov The mechanism involves the acute dephosphorylation of a large set of substrate proteins that regulate these cellular processes. nih.gov Studies have identified nSMase2 as the enzyme responsible for generating this specific pool of plasma membrane ceramide in response to certain stimuli, such as chemotherapy. nih.gov
While ceramide appears to modulate migration and adhesion, a related bioactive lipid, Ceramide-1-Phosphate (C1P), has been identified as a potent chemoattractant for various cell types, including multipotent stromal cells (MSCs) and human umbilical vein endothelial cells (HUVECs). nih.gov This suggests a complex regulatory network where different ceramide species and their metabolites can have distinct and sometimes opposing effects on cell motility and attachment.
| Cellular Process | Model System | Effect of Ceramide | Key Findings | References |
|---|---|---|---|---|
| Cell Adhesion | HeLa cells on fibronectin | Inhibition | Treatment with bacterial sphingomyelinase (bSMase) dramatically reduced cell attachment. | nih.gov |
| Cell Migration | HeLa cells (Wound-healing assay) | Promotion | Overexpression of neutral sphingomyelinase 2 (nSMase2) accelerated wound closure. | nih.gov |
| Cell Migration | Murine bone marrow-derived multipotent stromal cells (msMSCs) | Chemoattraction (by C1P) | Ceramide-1-Phosphate (C1P) acted as a chemoattractant in Transwell migration assays. | nih.gov |
| Cell Adhesion | Multipotent stromal cells (MSCs) | Increased Adhesion (by C1P) | C1P increased the adhesion of MSCs. | nih.gov |
Interplay with Other Lipid Classes in Membrane Microdomains
Cooperative Effects with Cholesterol and Free Fatty Acids in Lipid Matrix Formation
This compound, in conjunction with cholesterol and free fatty acids, is a fundamental component of the lipid matrix in the stratum corneum (SC), the outermost layer of the skin. researchgate.netnih.govnih.gov These three lipid classes are present in an approximately equimolar ratio and cooperate to form a highly organized, hydrophobic lipid structure that is crucial for the skin's barrier function. nih.govnih.govchemistbehindthelabel.com This lipid matrix fills the spaces between corneocytes, acting as a "mortar" that holds the cellular "bricks" together, preventing both excessive water loss from the body and the entry of harmful external substances. researchgate.netchemistbehindthelabel.com
Molecular Packing and Lamellar Organization
The mixture of this compound, cholesterol, and free fatty acids self-assembles into a unique multilamellar structure within the stratum corneum. researchgate.netresearchgate.net This organization is characterized by distinct lamellar phases, including a short periodicity phase (SPP) with a repeat distance of approximately 5.4-6 nm and a long periodicity phase (LPP) with a repeat distance of around 13 nm. researchgate.netnih.govnih.gov The formation and stability of these phases are highly dependent on the molecular structure of the constituent ceramides.
Molecular dynamics simulations and experimental studies have shown that this compound promotes a more ordered and rigid lipid bilayer compared to other ceramides like Ceramide NS (non-hydroxy sphingosine). nih.govnih.govresearchgate.net The key difference lies in the headgroup chemistry. The additional hydroxyl group in this compound facilitates a distinct hydrogen-bonding network at the polar-apolar interface of the membrane. nih.gov This leads to a more tightly packed arrangement of the lipid chains, often in an orthorhombic subcell, which is denser than the hexagonal packing observed in more fluid membranes. researchgate.netresearchgate.net
| Parameter | This compound-based System | Ceramide NS-based System | Significance | References |
|---|---|---|---|---|
| Hydrogen Bonding | More extensive due to an additional -OH group. | Less extensive. | Contributes to a more stable and rigid bilayer backbone. | nih.govnih.govresearchgate.net |
| Bilayer Thickness | Slightly thicker bilayer. | Slightly thinner bilayer. | Reflects differences in lipid tilt and packing. | nih.gov |
| Lamellar Order | Higher state of lamellar order. | Lower state of lamellar order. | Indicates a more structured and less permeable membrane. | researchgate.net |
| Phase Behavior | Can induce coexistence of multiple lamellar phases. | Typically forms more uniform lamellar phases. | Demonstrates the strong influence of ceramide headgroup on lipid organization. | researchgate.net |
| Water Permeability | Significantly lower. | Higher. | Highlights the superior barrier function of this compound-containing membranes. | nih.gov |
Structural Diversity and Biological Implications of Ceramide Np Variants
Influence of Fatty Acyl Chain Length and Saturation on Functionality
The fatty acid component of Ceramide NP can vary in both length and degree of saturation, profoundly affecting its physical properties and its role in maintaining skin barrier integrity.
The length of the N-acylated fatty acid chain in this compound is a critical determinant of its function within the stratum corneum's lipid matrix. The human stratum corneum naturally contains a diverse range of fatty acid chain lengths, typically from C16 to C26. nih.gov Research indicates that this diversity is more effective for skin barrier function than a single chain length. nih.govthekbs.co.kr
Longer-chain ceramides (B1148491), such as those with C24 fatty acids, are crucial for forming a highly ordered and impermeable lipid barrier. mdpi.commolbiolcell.org A decrease in C24 ceramide and an increase in C16 ceramide is associated with a compromised skin barrier and increased permeability. mdpi.com Studies have shown that phytoceramides with a diverse range of fatty acid chain lengths improve the recovery rate of a damaged skin barrier and enhance hydration more effectively than a single C18-ceramide NP. nih.gov Specifically, mixtures of ceramides with varied chain lengths demonstrate a stronger positive effect on skin barrier function. nih.gov
While C24 is a major fatty acid in ceramides, significant amounts of shorter-chain ceramides (C16-C18) are also present. thekbs.co.kr The application of a lipid mixture enriched with this compound containing various fatty acid chain lengths has been shown to help restore skin barrier function. karger.com The levels of C14, C16, C20, C22, C24:1, and C24 this compound can be influenced by endogenous secretion in response to barrier disruption. karger.com
| Chain Length | Primary Role in Skin Barrier | Research Findings |
|---|---|---|
| C16 | Contributes to the overall ceramide pool, but an increased ratio relative to longer chains can indicate a compromised barrier. | An increase in C16 ceramide alongside a decrease in C24 ceramide is linked to increased skin permeability. mdpi.com |
| C18 | A common chain length in synthetic ceramides, but less effective in barrier repair when used alone compared to a mixture of chain lengths. | Phytoceramides with diverse fatty acid chain lengths show better skin barrier recovery and hydration compared to C18-ceramide NP alone. nih.gov |
| C20 | Part of the natural diversity of fatty acid chains in stratum corneum ceramides. | The levels of C20 this compound can be elevated in response to skin barrier disruption. karger.com |
| C24 | Crucial for forming a tightly packed and impermeable lipid lamellae, essential for a robust skin barrier. | C24 ceramide plays a significant role in strengthening the skin barrier, and its reduction is associated with decreased barrier function. mdpi.commolbiolcell.org |
The presence of double bonds in the fatty acyl chain of ceramides introduces kinks in their structure, which disrupts the tight, ordered packing of lipids within the stratum corneum. nih.gov This disruption in packing efficiency reduces the van der Waals interactions between adjacent acyl chains. nih.gov Consequently, unsaturated ceramides can suppress the formation of ordered lipid domains and destabilize lipid clustering. nih.gov Increased levels of monounsaturated fatty acids in the stratum corneum are associated with a reduced packing density in the lipid organization, which may contribute to an impaired skin barrier. researchgate.net While saturated fatty acids in this compound promote a more crystalline and less permeable barrier, unsaturation leads to a more fluid and permeable membrane.
Significance of Phytosphingosine (B30862) Backbone Modifications
The phytosphingosine backbone of this compound is characterized by the presence of hydroxyl (-OH) groups, the orientation and stereochemistry of which are critical for the formation of the highly organized lipid structures in the stratum corneum.
The stereochemistry of ceramides is crucial for the proper formation of the lamellar lipid structures in the stratum corneum. The naturally occurring and biologically active form of ceramides possesses the D-erythro configuration. Racemic ceramides, which are mixtures of different stereoisomers, are unable to form the correct lamellar organization. This highlights the importance of using stereochemically pure ceramides in formulations intended to mimic the natural lipid barrier of the skin.
Comparative Analysis with Other Ceramide Subclasses (e.g., Ceramide NS, AP, EOS, EOH)
This compound is one of many ceramide subclasses found in the stratum corneum, each with a unique structure and function. typology.com A comparison with other key ceramides highlights the specific role of this compound.
Ceramide NS (N-stearoyl sphingosine): The primary structural difference between this compound and Ceramide NS is the sphingoid base; this compound has a phytosphingosine base, while Ceramide NS has a sphingosine (B13886) base. nih.gov This results in this compound having an additional hydroxyl group. nih.gov This extra hydroxyl group allows this compound to form a more extensive hydrogen bond network, leading to a more stable and less permeable membrane compared to Ceramide NS. nih.govnih.gov The ratio of this compound to Ceramide NS is considered a potential marker for skin barrier health, with a higher ratio indicating healthier skin. nih.govnih.gov
Ceramide AP (α-hydroxy-N-stearoyl phytosphingosine): Ceramide AP also has a phytosphingosine base but is distinguished by an α-hydroxy group on its fatty acid. lipotype.com This gives Ceramide AP four hydroxyl groups in its head group region. researchgate.net While both this compound and AP are crucial for the integrity of the skin barrier, the additional hydroxyl group in Ceramide AP can have a dramatic influence on the morphology of the lipid structures. mdpi.comresearchgate.net Ceramide AP is also noted to have mild exfoliating properties. flychem.com
Ceramide EOS (Ester-linked ω-hydroxy-N-stearoyl sphingosine): Ceramide EOS is a much larger molecule, characterized by a very long-chain fatty acid that is ester-linked to another fatty acid (often linoleic acid). regimenlab.com This unique structure allows it to span across lipid bilayers, acting as a "molecular rivet" to hold the lamellar structures together. nih.gov this compound works in synergy with Ceramide EOS to maintain the proper structure of the lamellar layer. regimenlab.com
Ceramide EOH (Ester-linked ω-hydroxy-N-stearoyl 6-hydroxysphingosine): Ceramide EOH contains a 6-hydroxysphingosine base and an ester-linked omega-hydroxy fatty acid. The additional hydroxyl group on the sphingoid base contributes to the hydrogen-bonding network. Higher quantities of Ceramide EOH, along with this compound and EOS, have been observed in individuals with healthier, more hydrated skin. nih.gov
| Ceramide Subclass | Sphingoid Base | Fatty Acid Modification | Key Structural Feature | Primary Function |
|---|---|---|---|---|
| This compound | Phytosphingosine | Non-hydroxylated | Additional hydroxyl group on the sphingoid base compared to NS. | Forms a dense hydrogen bond network, crucial for barrier integrity and moisture retention. nih.govtin5skin.com |
| Ceramide NS | Sphingosine | Non-hydroxylated | Contains a double bond in the sphingoid base. | Contributes to the skin barrier, but an increased ratio relative to NP is associated with a compromised barrier. nih.govteamiblends.com |
| Ceramide AP | Phytosphingosine | α-hydroxylated | Hydroxyl group on the alpha carbon of the fatty acid. | Contributes to barrier function and has mild exfoliating properties. lipotype.comflychem.com |
| Ceramide EOS | Sphingosine | Ester-linked ω-hydroxy | Very long chain fatty acid, acts as a "molecular rivet". | Essential for the formation of the long periodicity phase and connecting lipid bilayers. regimenlab.comnih.gov |
| Ceramide EOH | 6-hydroxysphingosine | Ester-linked ω-hydroxy | Hydroxyl group at the 6-position of the sphingoid base. | Contributes to the hydrogen-bonding network and is associated with healthy skin. nih.gov |
Distinct Structural Contributions to Lipid Organization
This compound (N-acylated phytosphingosine) is a specific subclass of ceramides integral to the structural integrity of the stratum corneum (SC), the outermost layer of the skin. creative-proteomics.com Its unique molecular structure, comprising a phytosphingosine base linked to a non-hydroxylated fatty acid, allows it to integrate efficiently into the skin's lipid layers, playing a critical role in the formation and maintenance of the skin's protective barrier. creative-proteomics.com The structural contributions of this compound to lipid organization are distinct and crucial for barrier function, particularly when compared to other ceramide species.
Research using molecular dynamics simulations has revealed significant structural and functional differences between lipid membranes containing this compound and those containing Ceramide NS (N-acylated sphingosine). A key finding is that membranes incorporating this compound exhibit significantly lower water permeability—almost half that of membranes with Ceramide NS. acs.org This difference in barrier efficacy is attributed to distinct molecular arrangements. The presence of this compound influences the headgroup conformation and the specific positioning of lipids within the bilayer, leading to a more ordered and less permeable structure. acs.org
Furthermore, variants of this compound, such as 1-O-acylthis compound (CerENP), demonstrate how minor structural modifications can have substantial impacts on the lipid matrix. Studies have shown that the inclusion of CerENP induces a denser lipid matrix in the lateral dimension. researchgate.net This denser packing enhances the barrier's robustness, effectively suppressing the permeability of molecules through the lipid matrix. researchgate.net The specific stereochemistry and the additional hydroxyl group in the phytosphingosine base of this compound contribute to a network of hydrogen bonds with adjacent lipids, such as cholesterol and free fatty acids, which stabilizes the lamellar organization of the stratum corneum.
The table below summarizes comparative data on the influence of this compound versus Ceramide NS on the properties of model stratum corneum lipid membranes.
| Feature | This compound-Containing Membrane | Ceramide NS-Containing Membrane | Source |
| Water Permeability | Significantly Lower (~0.85 x 10⁵ cm/s) | Higher (~1.88 x 10⁵ cm/s) | acs.org |
| Lipid Packing | Denser and more ordered | Less ordered | acs.orgresearchgate.net |
| Primary Sphingoid Base | Phytosphingosine | Sphingosine | incidecoder.comtypology.com |
| Barrier Function | Associated with a healthy, unimpaired skin barrier | Can be associated with an impaired skin barrier | acs.org |
Differential Signaling Activities of Ceramide Species
Beyond their structural role, ceramides are pivotal bioactive lipids that function as second messengers in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, inflammation, and cellular stress responses. researchgate.netnih.govnih.gov The signaling function of a ceramide is not generic; it is highly dependent on its specific molecular structure, including the length and saturation of its N-acyl chain and modifications to its sphingoid base. nih.gov This structural diversity means that different ceramide species, including this compound, can initiate distinct and sometimes opposing cellular signals.
The structural complexity of ceramides allows for a versatile range of functions in cellular regulation. nih.gov For instance, research has demonstrated that distinct groups of ceramide species can regulate different sets of functionally related genes. nih.gov Even subtle variations, such as the difference between long-chain and very-long-chain dihydroceramides, result in the regulation of unique gene subsets involved in separate biologic processes. nih.gov Ceramides can exert their influence by directly binding to and modulating the activity of downstream effector proteins, such as kinases and phosphatases, or by altering the biophysical properties of cell membranes to form signaling platforms. nih.gov
Key signaling pathways influenced by ceramides include:
Stress-Activated Protein Kinase (SAPK/JNK) Pathway: Ceramides are known activators of this pathway, which is involved in stress responses and apoptosis. researchgate.net
Protein Phosphatase Activation: Ceramides can activate protein phosphatases like PP1 and PP2A, which in turn can dephosphorylate and inactivate pro-growth and survival proteins such as Akt (Protein Kinase B). researchgate.netnih.gov
Inflammatory Signaling: Certain ceramide species are involved in modulating the production of inflammatory cytokines and can influence the response of immune cells. nih.gov
The differential activities of various ceramide species are summarized in the table below, highlighting how structural variations dictate their biological and signaling roles.
| Structural Feature | Associated Signaling Activity/Biological Role | Source |
| General Ceramide Increase | Activation of pro-apoptotic pathways (e.g., JNK/SAPK), inhibition of pro-survival pathways (e.g., Akt/PKB). | researchgate.netqiagen.com |
| Long-chain Acyl Groups (e.g., C16:0, C18:0) | Linked to a higher risk of metabolic dysregulation, including type 2 diabetes and fatty liver disease. | researchgate.net |
| Phytosphingosine Base (as in this compound) | Contributes to a highly ordered and stable lipid barrier, primarily a structural role in the epidermis. | acs.org |
| Sphingosine Base (as in Ceramide NS) | Associated with a more permeable lipid barrier compared to this compound. | acs.org |
| α-hydroxy Fatty Acids (as in Ceramide AH) | A structural variant found in the epidermis, contributing to the overall ceramide pool. | typology.com |
This evidence underscores that the specific identity of the ceramide molecule, defined by its acyl chain, sphingoid base, and other modifications, is a critical determinant of its precise function, allowing for a complex and nuanced system of lipid-mediated cell regulation. nih.gov
Advanced Methodological Approaches in Ceramide Np Research
Computational Modeling and Simulation Techniques
Computational methods offer invaluable insights into the molecular-level behavior of ceramides (B1148491) within complex lipid systems, providing a dynamic perspective that complements experimental observations.
Molecular Dynamics Simulations for Bilayer Structure and Dynamics
Molecular Dynamics (MD) simulations are powerful tools for investigating the structural organization and dynamic processes of lipid bilayers, including those containing Ceramide NP. These simulations track the movement of atoms and molecules over time, allowing researchers to study properties such as lipid packing, fluidity, hydration, and phase transitions.
Studies have utilized various force fields, such as CHARMM and GROMOS, to model ceramide bilayers. Comparisons between these force fields have shown that while both can accurately represent structural aspects at physiological temperatures, modified CHARMM force fields have demonstrated a greater ability to capture the thermotropic phase transitions observed experimentally nih.govacs.orgresearchgate.net.
Research comparing this compound with Ceramide NS (N-stearoyl phytosphingosine) has highlighted the significant impact of headgroup chemistry on bilayer behavior. Specifically, the orientation of the hydroxyl (OH) groups in the lipid headgroups influences the formation of distinct hydrogen bonding networks. For this compound, the OH groups are oriented perpendicular to the bilayer normal, fostering a more cohesive hydrogen bonding network compared to Ceramide NS, where they are oriented parallel. This difference in hydrogen bonding is responsible for shifting the gel-to-liquid phase transition to higher temperatures for this compound nih.govresearchgate.netresearchgate.net. MD simulations estimate that this compound transitions from a gel to a liquid bilayer state at approximately 390–395 K (117–122 °C) nih.gov. These simulations also provide detailed information on bilayer thickness, area per lipid, lateral arrangement, and order parameters, offering a molecular-level understanding of how this compound contributes to the structural integrity of lipid membranes researchgate.net.
In Silico Approaches for Ceramide-Protein Interactions
While computational modeling is extensively used to study lipid-lipid interactions and bilayer properties, specific in silico investigations detailing this compound's interactions with proteins are less frequently detailed in the provided literature. Generally, in silico methods such as molecular docking and MD simulations are employed to predict binding sites, affinities, and the functional consequences of protein-lipid interactions. These approaches can elucidate how ceramides might modulate the activity or localization of membrane-associated proteins. However, direct findings on this compound's specific protein interactions using these methods were not prominently featured in the reviewed search results.
Biophysical Characterization of Lipid Systems
Biophysical techniques provide experimental validation for computational models and offer direct measurements of the structural and thermal properties of ceramide-based lipid systems.
X-ray Diffraction and Neutron Diffraction for Lamellar Structure Analysis
X-ray diffraction (XRD) and neutron diffraction (ND) are indispensable for characterizing the lamellar organization of lipids, which forms the basis of the skin's barrier function. These techniques probe the periodic arrangement of lipid molecules in multilamellar structures, revealing parameters such as lamellar repeat distances (d-spacing) and phase types.
Neutron diffraction studies on model systems mimicking the stratum corneum, often containing this compound mixed with cholesterol and fatty acids, have identified distinct lamellar phases. For instance, a model system comprising N-(tetracosanoyl)-phytosphingosine (this compound-C24), cholesterol, and tetracosanoic acid in a 1:1:1 molar ratio exhibited two lipid phases at 32 °C with repeat spacings of 54.2 Å and 43.0 Å rsc.org. A proposed model suggests the thicker phase (54.2 Å) contains this compound in a hairpin conformation, while the phase with a 43.0 Å repeat spacing features this compound in a V-shape conformation rsc.org. Other studies using similar mixtures have reported a native-like lamellar repeat distance of approximately 5.45 ± 0.1 nm (54.5 ± 1 nm) acs.org, consistent with findings of a 5.4 nm phase researchgate.net. This compound has also been shown to induce a new phase with a repeat distance of 38.5 Å in dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes researchgate.net. XRD analysis generally confirms the presence of long periodicity phases (LPP) in the range of 12-13 nm and short periodicity phases (SPP) of 5-6 nm in stratum corneum lipid extracts personalcaremagazine.com.
Table 1: Lamellar Structure Analysis of this compound Systems via Diffraction
| Method | System Composition (Molar Ratio) | Repeat Spacing (Å) | Phase Type / Conformation | Reference |
| Neutron Diff. | CER[NP]-C24/CHOL/TA (1:1:1) at 32 °C | 54.2 Å | Thicker phase, hairpin conformation | rsc.org |
| Neutron Diff. | CER[NP]-C24/CHOL/TA (1:1:1) at 32 °C | 43.0 Å | Phase with V-shape conformation | rsc.org |
| Neutron Diff. | CER[NP]/CER[AP]/CHOL/FFA (2:1:1:1, native-like) | 54.5 ± 1 nm (545 Å) | Native-like lamellar structure | acs.org |
| Neutron Diff. | (General SC lipid model) | 5.4 nm (54 Å) | Lamellar phase | researchgate.net |
| X-ray Diff. | DMPC + Cer[NP] | 38.5 Å | Induced phase | researchgate.net |
| X-ray Diff. | Human SC lipid extracts | 12-13 nm (120-130 Å) | Long Periodicity Phase (LPP) | personalcaremagazine.com |
| X-ray Diff. | Human SC lipid extracts | 5-6 nm (50-60 Å) | Short Periodicity Phase (SPP) | personalcaremagazine.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2H NMR) for Lipid Order
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR, is a sensitive technique for probing the order and dynamics of lipid acyl chains within bilayers. By selectively labeling lipids with deuterium atoms, researchers can measure order parameters (SCD), which quantify the degree of orientational order of the acyl chains relative to the bilayer normal.
In model systems containing this compound, ²H NMR has been used to characterize the phase behavior. For instance, in a mixture of this compound-C24, cholesterol, and tetracosanoic acid, ²H NMR spectra indicated that the lipid phases were crystalline at physiological temperatures, with this compound molecules exhibiting restricted rotation around their long axis on a microsecond timescale rsc.org. While specific quantitative order parameter values for this compound were not detailed in the provided snippets, studies on related ceramides, such as Ceramide NS, have shown high order parameters (e.g., ~120 kHz quadrupolar splitting indicating a rigid orthorhombic phase) in crystalline lipid mixtures researchgate.net. These findings underscore the ability of ²H NMR to distinguish between ordered (gel) and disordered (liquid crystalline) phases and to assess the degree of molecular ordering.
Table 2: Lipid Order Characterization via NMR Spectroscopy
| Method | System Composition | Observed Parameter / Finding | Reference |
| ²H NMR | CER[NP]-C24/CHOL/TA (1:1:1) | Phases observed as crystalline; Ceramide molecules showed restricted rotation around their long axis on a microsecond timescale. | rsc.org |
| ²H NMR | Cer[NS]-d47 in mixture | Pake doublet with ~120 kHz quadrupolar splitting observed, indicating a rigid orthorhombic phase for >90% of Cer[NS]. (Illustrative of method for ceramides) | researchgate.net |
| ²H NMR | Cholesterol and phospholipids (B1166683) in model membranes | Used to map the Liquid Ordered (Lo) phase boundary. | researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to detect and quantify phase transitions in lipid systems by measuring the heat flow associated with these changes. It allows for the determination of transition temperatures (Tm) and associated enthalpies (ΔH), providing insights into the stability and melting behavior of lipid bilayers.
DSC studies on this compound have revealed its distinct thermotropic behavior. As mentioned previously, MD simulations suggest that this compound transitions from a gel to a liquid bilayer state at temperatures around 117–122 °C nih.gov. Other studies on related ceramides or ceramide-containing mixtures provide context for DSC applications. For instance, Ceramide 3 exhibits a main endothermic transition at 75 °C researchgate.net, and MEL-B liposomes, which contain ceramides, show a phase transition temperature of 74.7 °C mdpi.com. These DSC measurements are crucial for understanding how this compound contributes to the thermal stability and phase behavior of skin lipids.
Table 3: Phase Transition Studies of this compound and Related Systems via DSC
| Method | System Composition | Transition Temperature (°C) | Enthalpy (kJ/mol) | Phase Transition Type | Reference |
| DSC | This compound (estimated from MD simulations) | 117–122 | N/A | Gel to liquid bilayer transition | nih.gov |
| DSC | Ceramide 3 (in buffer) | 75 | N/A | Main endothermic transition | researchgate.net |
| DSC | MEL-B liposomes (containing ceramides) | 74.7 | N/A | Lamellar phase to mobile phase | mdpi.com |
Compound List:
this compound (N-palmitoyl phytosphingosine)
Ceramide NS (N-stearoyl phytosphingosine)
Ceramide AP (N-acyl-phytosphingosine)
Ceramide EOS
Ceramide EOP
Ceramide NH
Cholesterol (CHOL)
Palmitic Acid (PA)
Tetracosanoic Acid (TA)
Lignoceric Acid
Synthetic Biology and Biomimetic System Construction
Development of Liposomal and Nanoparticle Delivery Systems for Research Models
The inherent hydrophobicity and poor aqueous solubility of ceramides, including this compound (NP), present significant challenges for their effective delivery and application in research settings. To overcome these limitations and facilitate detailed investigation into their biological functions and interactions within complex biological systems, advanced formulation strategies utilizing liposomal and various nanoparticle-based delivery systems have been extensively developed and studied. These methodologies aim to enhance ceramide stability, bioavailability, and penetration capabilities, enabling more robust research outcomes in models ranging from in vitro cell cultures to ex vivo tissue preparations and in vivo animal studies.
Liposomal Formulations for this compound Delivery
Liposomes, spherical vesicles composed of one or more lipid bilayers, are a well-established and versatile delivery system for both lipophilic and hydrophilic compounds. Their structural similarity to cell membranes makes them particularly suitable for mimicking biological lipid environments and studying ceramide interactions within skin models.
Development and Characterization: The development of ceramide-loaded liposomes often involves techniques such as the thin-film hydration method, where lipids, including this compound, cholesterol, and phospholipids, are dissolved in an organic solvent, evaporated to form a thin film, and then hydrated with an aqueous buffer researchgate.netnih.govdntb.gov.uamdpi.com. High-pressure homogenization is another method employed to achieve smaller, more uniform vesicle sizes researchgate.net. Characterization of these liposomal formulations is crucial for understanding their behavior in research models. Key parameters include particle size, polydispersity index (PDI) to assess size distribution uniformity, and encapsulation efficiency (EE) to quantify the amount of ceramide successfully incorporated into the liposomes researchgate.netnih.govdntb.gov.uamdpi.com. Studies have demonstrated high encapsulation efficiencies for this compound-loaded liposomes, reaching up to 93.84 ± 0.87% researchgate.netnih.govdntb.gov.ua. The lipid chain conformation of optimized liposomes has also been shown to exhibit similarity with natural skin barrier lipid organization researchgate.netnih.govmdpi.com.
Research Findings in Models: Research utilizing liposomal ceramides has provided valuable insights. For instance, studies investigating this compound-loaded liposomes have shown their potential to restore skin barrier function, with in vitro release studies using modified Franz Cells correlating experimental and predicted results researchgate.netnih.govdntb.gov.ua. Cytotoxicity studies on HaCaT keratinocytes have also been conducted to assess the formulation's characteristics in a cellular research context researchgate.netnih.govmdpi.com. Furthermore, liposomal formulations of other ceramides, such as C24 ceramide, have been developed and evaluated in in vitro keratinocyte models to assess proliferation and migration, and in in vivo mouse wound models to evaluate skin regeneration and wound healing efficacy. These studies reported improved aqueous stability and bioavailability, enhanced keratinocyte proliferation and migration, and accelerated wound closure in animal models mdpi.comresearchgate.net. Liposomes containing ceramides have also been used in models of damaged skin, such as chemically-damaged porcine skin, to assess their ability to reduce the passage of model permeants, thereby demonstrating their potential for barrier repair researchgate.net.
Table 1: Characteristics of Liposomal Ceramide Delivery Systems in Research Models
| Formulation Type | Ceramide Type | Key Components (Examples) | Preparation Method | Research Model/Application | Key Research Findings | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Liposomes | CER-NP (C3) | CER-NP, Cholesterol, Oleic Acid, Phospholipid | Thin-film hydration | Skin barrier restoration studies, In vitro release (Franz Cells), Cytotoxicity (HaCaT) | High EE (93.84 ± 0.87%), lipid chain conformation similar to skin barrier, potential for barrier repair | Optimized for PS/PDI; not a single specified value | Optimized for PDI < 0.3 | 93.84 ± 0.87 | Not specified |
| Lipid Nanoparticles (LNPs) | C24 Ceramide | C24 Ceramide, Lipids | Synthesis (method not specified) | In vitro keratinocyte proliferation/migration, In vivo mouse wound model | Improved stability, bioavailability, promoted keratinocyte proliferation/migration, activated signaling pathways, accelerated wound closure | 127 ± 5 | 0.165 ± 0.007 | Not specified | −51 ± 2 |
| Liposomes | Ceramide 3, 6 | Ceramide 3, 6, Cholesterol, Stearic Acid, Urea | Lipid film hydration, High-pressure homogenization | Chemically-damaged porcine skin | Non-homogenized liposomes more effective in reducing permeant passage | Not specified (stability measured) | Not specified (stability measured) | Not specified | Not specified |
| Liposomes | C6, C12 Ceramides | Ceramides, Doxorubicin (DOX) | Not specified | In vitro cell lines, In vivo tumor xenografts | Enhanced DOX toxicity in vitro, DOX release half-life 40-55h | Not specified | Not specified | Not specified | Not specified |
Nanoparticle Delivery Systems (Excluding Liposomes) for this compound
Beyond liposomes, other nanoparticle formulations such as nanoemulsions, solid lipid nanoparticles (SLNs), and niosomes (also referred to as cerosomes when ceramide-based) have been explored for ceramide delivery in research contexts. These systems offer alternative strategies to enhance ceramide solubility, stability, and skin penetration.
Development and Characterization: Nanoemulsions (NEs), typically oil-in-water (O/W) systems with droplet sizes in the range of 20–200 nm, have been developed for ceramide delivery. For example, an O/W nanoemulsion incorporating ceramide C2 achieved a particle size of 112.5 nm with an encapsulation efficiency of 85% mdpi.comnih.gov. Ultrasonic emulsification is a common method for their preparation. Solid lipid nanoparticles (SLNs) are another class of colloidal carriers comprising solid lipid matrices, which can encapsulate ceramides to improve their stability and bioavailability nih.govresearchgate.net. Research has indicated that SLNs incorporating higher ceramide content can lead to particle size increases and distribution heterogeneity, suggesting optimization is critical researchgate.net. Niosomes, non-ionic surfactant vesicles, have also been formulated with ceramides (cerosomes) for co-delivery applications, demonstrating good entrapment efficiency (e.g., 96.91% ± 0.56) and particle size control (e.g., 222.36 nm ± 0.36) tandfonline.com.
Research Findings in Models: Nanoemulsions have shown significant promise in research models, with studies demonstrating enhanced ceramide penetration into the epidermis and dermis mdpi.comnih.gov. Nanoemulsions have exhibited higher penetration rates (approximately 92%) compared to other nanocarriers, attributed to their small droplet size and high surface area mdpi.comnih.gov. In ex vivo skin permeation studies, these systems have facilitated ceramide delivery, improving solubility and thermodynamic activity mdpi.comnih.gov. SLNs have also been investigated for ceramide encapsulation, with stable formulations showing specific loading capacities nih.gov. Cerosomes have been evaluated in in vivo models, such as an imiquimod-induced psoriatic mice model, where they demonstrated enhanced topical drug permeation and retention, leading to improved efficacy metrics compared to simple drug solutions tandfonline.com. Molecular dynamics simulations have also been employed to study the interaction of nanoparticles with skin lipid models, revealing partitioning into lipid membranes and preferential interactions with cholesterol, providing fundamental insights into nanoparticle translocation mechanisms biorxiv.org.
Table 2: Characteristics of Other Nanoparticle Ceramide Delivery Systems in Research Models
| Formulation Type | Ceramide Type | Key Components (Examples) | Preparation Method | Research Model/Application | Key Research Findings | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Nanoemulsion (O/W) | Ceramide C2 | Ceramide C2, Octyldodecanol, Glycerin | Ultrasonic emulsification | In vitro release, Ex vivo skin permeation, In vivo studies | Enhanced ceramide penetration, improved solubility, ~92% penetration rate | 112.5 | Not specified | 85 | Not specified |
| Solid Lipid Nanoparticles (SLNs) | Ceramide (general) | Lipids, Surfactant | Not specified (e.g., high-shear homogenization + ultrasonication) | General applications, stability studies | Stable SLN ceramide had loading capacity of 4% | 113.5 | 0.263 | Not specified | Not specified |
| Niosomes (Cerosomes) | Ceramide IIIB | Ceramide, Hyaluronic acid, Edge activator | Thin-film hydration | In vivo psoriatic mice model | Enhanced drug permeation (66.7%), reduced PASI score | 222.36 ± 0.36 | 0.415 ± 0.04 | 96.91 ± 0.56 | 29.36 ± 0.38 |
| Nanoparticles (bare/coated) | CER, FFA, CHO (in models) | Not specified | Molecular Dynamics Simulation | Skin lipid models (bilayer) | Partitioning into lipid membranes, efficient traversal by coated particles, preferential interaction with cholesterol | Not applicable (simulated) | Not applicable (simulated) | Not applicable (simulated) | Not applicable (simulated) |
Compound List:
this compound (NP)
Ceramide C24
Ceramide 3 (NP)
Ceramide 6
Cholesterol
Oleic Acid
Phospholipid
Urea
Ceramide C6
Ceramide C12
Doxorubicin (DOX)
Ceramide IIIB
Hyaluronic Acid
Edge Activator
Free Fatty Acids (FFA)
Phosphatidylcholine (PC)
Phosphatidic Acid (PA)
Octyldodecanol
Glycerin
Cyclosporine A (CsA)
Dithranol (DTH)
Nicotinamide (NIC)
Curcumin
Vitamin E
Coenzyme Q10
Ceramide NS
Ceramide AS
Ceramide EOS
Lignoceric acid (FFA C24)
Palmitic acid
Emerging Research Areas and Future Directions in Ceramide Np Studies
Elucidating Novel Ceramide-Binding Proteins and Effector Molecules
A pivotal area of emerging research is the identification and characterization of novel proteins that directly interact with Ceramide NP. These ceramide-binding proteins (CBPs) and effector molecules are crucial for transducing the downstream signals of ceramide-mediated cellular events. nih.gov The development of innovative techniques has been instrumental in this endeavor.
One such approach involves the use of bifunctional ceramide analogs . These synthetic molecules are engineered to contain both a photoactivatable group and a "clickable" chemical handle. Upon UV irradiation, the photoactivatable group forms a covalent bond with nearby proteins, effectively capturing them. The clickable handle then allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, facilitating the isolation and identification of these interacting proteins. nih.gov This method has successfully identified known CBPs, such as the ceramide transfer protein (CERT), validating its efficacy in discovering novel interactors. nih.gov
Another powerful technique is yeast surface cDNA display combined with deep sequencing . This method allows for the screening of vast libraries of protein fragments to identify those that bind to ceramide. Using this approach, researchers have successfully identified numerous candidate ceramide-binding protein fragments and validated their interactions. nih.gov This has led to the discovery of several novel ceramide-binding domains, including the EF-hand calcium-binding motif and the heat shock chaperonin-binding motif STI1. nih.gov
These ongoing efforts are continually expanding the known interactome of this compound, providing a more comprehensive picture of its signaling networks.
Table 1: Examples of Novel Ceramide-Binding Domains and Proteins
| Binding Domain/Protein Family | Example Proteins | Significance |
| EF-hand calcium-binding motif | HPCA, HPCAL1, NCS1, VSNL1 | Suggests a link between ceramide signaling and calcium-dependent cellular processes. nih.gov |
| Heat shock chaperonin-binding motif STI1 | - | Implies a role for ceramide in cellular stress responses and protein folding. nih.gov |
| SCP2 sterol-binding domain | - | Points to potential crosstalk between ceramide and sterol metabolism and transport. nih.gov |
| Tetratricopeptide repeat region motif | - | Suggests involvement in protein-protein interactions and the assembly of multi-protein complexes. nih.gov |
Advanced Understanding of this compound's Role in Organelle Function and Inter-Organelle Communication
Historically, ceramide research has often focused on its role at the plasma membrane. However, emerging evidence underscores the critical importance of this compound within various cellular organelles and in facilitating communication between them.
Mitochondria , the powerhouses of the cell, are a key hub for ceramide activity. Studies have shown that specific ceramide species can directly interact with mitochondrial proteins to influence processes like mitophagy, the selective removal of damaged mitochondria. nih.gov The homeostasis of ceramide levels within mitochondria is crucial for normal respiratory function. nih.gov Dysregulation of ceramide metabolism, such as the accumulation of hexosylceramides in mitochondria due to a deficiency in the ceramide transfer protein (CERT), can lead to compromised mitochondrial function, characterized by reduced ATP production and increased reactive oxygen species. plos.orgnih.gov
The endoplasmic reticulum (ER) is the primary site of de novo ceramide synthesis. The transfer of ceramide from the ER to other organelles, such as the Golgi apparatus, is a tightly regulated process essential for the synthesis of other complex sphingolipids. plos.org Disruption of this transport, for instance through CERT deficiency, not only affects the lipid composition of these organelles but can also induce ER stress. plos.org
Future research will likely focus on precisely mapping the distribution and dynamics of this compound within different organellar membranes and understanding how these localized pools of ceramide influence organelle-specific functions and contribute to the intricate network of inter-organelle communication.
Exploring the Interplay Between this compound Metabolism and Other Cellular Lipid Pathways
This compound does not function in isolation; its metabolism is intricately linked with a vast network of other cellular lipid pathways. nih.gov Understanding these connections is a key area of ongoing research. Ceramide sits (B43327) at a central crossroads of sphingolipid metabolism, and its levels are tightly controlled by the balance between its synthesis, degradation, and conversion into other bioactive sphingolipids. mdpi.com
The metabolic pathways of sphingolipids are highly interconnected. For instance, the generation of ceramide from sphingomyelin (B164518) by sphingomyelinases also produces diacylglycerol (DAG), another important signaling lipid. Conversely, the synthesis of sphingomyelin from ceramide consumes phosphatidylcholine and generates DAG. researchgate.net These intricate connections mean that perturbations in one lipid pathway can have cascading effects on others, a phenomenon sometimes referred to as a "metabolic ripple effect". nih.gov
Future investigations will aim to further delineate the complex regulatory networks that govern the interplay between ceramide metabolism and other lipid classes, such as glycerolipids and cholesterol. This will provide a more holistic understanding of how cellular lipid homeostasis is maintained and how its dysregulation contributes to disease.
Developing High-Throughput Screening Platforms for Modulators of this compound Homeostasis
The therapeutic potential of targeting ceramide metabolism has spurred the development of high-throughput screening (HTS) platforms to identify small molecules that can modulate the enzymes involved in this compound homeostasis. These platforms are crucial for the discovery of novel drug candidates.
Significant progress has been made in developing HTS assays for enzymes such as acid ceramidase (AC) , which breaks down ceramide. Researchers have successfully adapted fluorescence-based assays to a 384-well format, enabling the rapid screening of large compound libraries. nih.gov These assays often utilize synthetic ceramide analogs that release a fluorescent signal upon enzymatic cleavage.
The development of such platforms has led to the identification of novel, structurally diverse inhibitors of AC that are not related to the structure of ceramide itself. nih.gov This is a significant advancement, as it opens up new avenues for developing more selective and potent therapeutic agents.
Future efforts in this area will likely focus on:
Developing HTS platforms for other key enzymes in ceramide metabolism.
Creating cell-based HTS assays that can assess the impact of compounds on ceramide homeostasis in a more physiologically relevant context. nih.gov
Utilizing these platforms to screen for both inhibitors and activators of ceramide-metabolizing enzymes, providing a broader range of tools to manipulate ceramide levels for therapeutic purposes.
Integrating Multi-Omics Data (Genomics, Proteomics, Metabolomics, Lipidomics) for Systems-Level Understanding
To fully comprehend the complex roles of this compound, a systems-level approach is necessary. This involves integrating data from multiple "omics" disciplines, including genomics, proteomics, metabolomics, and, crucially, lipidomics. nih.gov This multi-omics approach allows researchers to move beyond studying individual components in isolation and instead analyze the intricate network of interactions that govern cellular function. nih.gov
By combining lipidomics data, which provides a quantitative profile of all cellular lipids including different ceramide species, with transcriptomics (gene expression) and proteomics (protein expression) data, researchers can build comprehensive models of sphingolipid metabolism. nih.gov These models can then be used to predict how the system will respond to various perturbations, such as genetic mutations or drug treatments. nih.gov
The integration of multi-omics data can help to:
Identify novel genes and proteins involved in the regulation of ceramide metabolism. rsc.org
Uncover previously unknown connections between ceramide pathways and other cellular processes. seer.bio
Identify biomarkers for diseases associated with dysregulated ceramide metabolism. researchgate.net
The challenge lies in developing sophisticated computational tools and bioinformatics pipelines that can effectively integrate and interpret these large and complex datasets. rsc.org As these methods continue to mature, they will provide unprecedented insights into the systems-level functions of this compound.
Computational Predictions and Validation of this compound Biological Activities
Computational modeling and simulation are emerging as powerful tools to predict and understand the biological activities of lipids like this compound. These in silico approaches can complement experimental studies by providing detailed insights into molecular interactions and dynamic processes that are difficult to observe directly.
One promising area is the development of quantitative nanostructure-activity relationship (QNAR) models . While initially applied to nanoparticles, the principles of QNAR can be adapted to predict the biological activities of lipid assemblies containing this compound. nsf.gov These models use computational descriptors of molecular structure and properties to predict their biological effects, such as their ability to interact with specific proteins or modulate membrane properties.
Molecular dynamics (MD) simulations can provide atomistic-level views of how this compound influences the structure and dynamics of lipid membranes. These simulations can help to predict how the presence of this compound affects membrane fluidity, thickness, and the formation of lipid domains, all of which can have profound effects on the function of membrane-embedded proteins.
The validation of these computational predictions through experimental studies is a crucial step in this research area. For example, predictions from MD simulations about the effect of this compound on membrane properties can be tested using techniques such as fluorescence microscopy and atomic force microscopy. Similarly, predicted interactions between this compound and specific proteins can be validated using in vitro binding assays.
Investigation of this compound in Advanced In Vitro Tissue Models
To better understand the role of this compound in the context of complex tissues, researchers are increasingly turning to advanced in vitro models that more accurately mimic the in vivo environment. These models provide a valuable platform for studying the effects of ceramide-based formulations and for investigating the mechanisms of skin barrier function and disruption.
One area of significant progress is the development of in vitro models of the skin barrier . These models, often based on pig ear skin due to its similarity to human skin, can be subjected to various methods of barrier disruption, such as tape stripping or treatment with chemical irritants. nih.gov Researchers can then apply ceramide-containing formulations to these models to assess their ability to restore barrier function. The effectiveness of these treatments can be evaluated using techniques such as permeation studies, which measure the passage of substances across the skin model, and Fourier transform infrared (FTIR) spectroscopy, which provides information about the molecular organization of the skin lipids. nih.gov
In addition to skin models, the development of organ-on-a-chip and 3D bioprinted tissue models offers exciting new possibilities for studying the role of this compound in other tissues. These advanced models can recapitulate the complex cellular architecture and physiological environment of native tissues, providing a more realistic platform for mechanistic studies and for the screening of therapeutic agents that modulate ceramide metabolism.
The use of these advanced in vitro models will be crucial for translating the findings from basic cell biology research into a better understanding of the role of this compound in tissue physiology and pathology.
Q & A
Q. What are the standard analytical methods for identifying and quantifying Ceramide NP in biological samples?
Category: Basic/Methodology Answer: this compound is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for lipidomic profiling. Key steps include:
- Sample preparation: Lipid extraction via Folch or Bligh-Dyer methods to isolate ceramides .
- Chromatographic separation: Reverse-phase columns (C18 or C8) with mobile phases optimized for polar lipid retention .
- Validation: Calibration curves with internal standards (e.g., deuterated this compound) to account for matrix effects .
- Quality control: Replicate analyses and spike-recovery experiments to ensure precision (±15% CV) .
Q. How do researchers establish baseline levels of this compound in different cell types or tissues?
Category: Basic/Experimental Design Answer: Baseline levels are determined through:
- Controlled cell culture models: Use primary cells or established lines (e.g., HaCaT keratinocytes) under standardized conditions (e.g., serum-free media for 24 hours) to minimize confounding variables .
- Tissue sampling: Snap-freeze biopsies in liquid nitrogen to prevent lipid degradation, followed by homogenization and normalization by protein content .
- Statistical thresholds: Define "baseline" as mean ± 2SD from ≥3 independent experiments, excluding outliers via Grubbs’ test .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in apoptosis versus cell survival be reconciled?
Category: Advanced/Data Contradiction Analysis Answer: Contradictions often arise from contextual factors (e.g., cell type, stress stimuli). Methodological strategies include:
- Dose-response profiling: Test this compound across concentrations (0.1–50 µM) to identify biphasic effects .
- Pathway inhibition: Use siRNA or pharmacological inhibitors (e.g., AKT inhibitors) to dissect signaling crosstalk .
- Meta-analysis: Pool data from ≥5 studies using PRISMA guidelines to assess heterogeneity (I² statistic) and publication bias (funnel plots) .
Q. What experimental designs optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Category: Advanced/Synthetic Chemistry Answer: SAR studies require:
- Combinatorial libraries: Synthesize analogs with systematic variations (e.g., acyl chain length, headgroup modifications) via solid-phase synthesis .
- High-throughput screening: Use 96-well plates with fluorescent reporters (e.g., Nile Red) to assess membrane permeability .
- Multivariate analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction temperature, solvent polarity) affecting yield .
Q. How should researchers address reproducibility challenges in this compound-mediated signaling studies?
Category: Advanced/Reproducibility Answer:
- Protocol standardization: Adopt ARRIVE guidelines for preclinical studies, detailing animal strain, diet, and housing conditions .
- Data transparency: Share raw mass spectrometry files via repositories like MetaboLights (ID: MTBLSXXXX) .
- Independent validation: Collaborate with third-party labs to replicate key findings using blinded samples .
Methodological Guidance for Literature Reviews
Q. Which databases and search strategies are most effective for systematic reviews on this compound?
Category: Advanced/Literature Synthesis Answer:
- Primary databases: PubMed/MEDLINE, Embase, and Web of Science, using Boolean queries (e.g., "this compound AND (apoptosis OR autophagy)") .
- Grey literature: Include preprints from bioRxiv and conference abstracts (e.g., ECNP Symposium) .
- Screening tools: Use Rayyan for deduplication and Covidence for risk-of-bias assessment (ROBINS-I tool) .
Integration with Broader Research
Q. How can this compound studies be integrated with multi-omics datasets (e.g., transcriptomics, proteomics)?
Category: Advanced/Data Integration Answer:
- Cross-platform normalization: Use ComBat or SVA to correct batch effects between lipidomic and RNA-seq datasets .
- Network analysis: Construct interaction networks via Cytoscape, linking this compound levels to differentially expressed genes (e.g., ASAH1, CERK) .
- Machine learning: Train random forest models to predict phenotypic outcomes (e.g., apoptosis) from ceramide-protein interaction scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
